molecular formula C14H10O4 B042490 5-Hydroxy-1-methoxyxanthone CAS No. 27770-13-4

5-Hydroxy-1-methoxyxanthone

Cat. No. B042490
CAS RN: 27770-13-4
M. Wt: 242.23 g/mol
InChI Key: GCAMSSLNXVYMKS-UHFFFAOYSA-N
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Description

5-Hydroxy-1-methoxyxanthone is an antifungal compound that shows differing degrees of inhibition of monoamine oxidase A and B . It is a yellow powder and is found in higher plants such as Clusiaceae, Hypericaceae, and Gentianaceae .


Synthesis Analysis

Many synthetic strategies have been developed for xanthone derivatives due to their promising biological activities . The synthesis of xanthones involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone .


Molecular Structure Analysis

The structure of xanthone determines its bioactivity, and different substitutions might result in variable bioactivity . The chemical formula of xanthone is C13H8O2 . The main structure is 9H-xanthen-9-one with a dibenzo-γ-pyrone scaffold .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of xanthones include the classical and the modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings .


Physical And Chemical Properties Analysis

5-Hydroxy-1-methoxyxanthone is a yellow powder . It has a molecular formula of C14H10O4 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Pharmacology: Antifungal and MAO Inhibition

5-Hydroxy-1-methoxyxanthone: has been identified as having antifungal properties, particularly against Cladosporium cucumerinum. Additionally, it exhibits inhibitory effects on monoamine oxidase (MAO) enzymes, which are key targets in the treatment of neurological disorders .

Medicinal Chemistry: Drug Development

In medicinal chemistry, xanthones like 5-Hydroxy-1-methoxyxanthone are explored for their potential in drug development due to their diverse bioactivities. These include anticancer, antioxidant, antimicrobial, antidiabetic, antiviral, and anti-inflammatory effects, making them valuable candidates for new therapeutic agents .

Biochemistry: Enzyme Reaction Studies

The compound is used in biochemical studies to understand enzyme reactions, particularly those involving MAO enzymes. Its role in inhibiting these enzymes helps in dissecting the biochemical pathways and mechanisms underlying neurological diseases .

Organic Synthesis: Chemical Building Block

5-Hydroxy-1-methoxyxanthone: serves as a chemical building block in organic synthesis. It is utilized in the synthesis of complex organic molecules, leveraging its reactive sites for various chemical transformations .

Analytical Chemistry: Spectroscopic Analysis

In analytical chemistry, xanthones are used for their strong absorption properties in UV-Vis spectroscopy, aiding in the qualitative and quantitative analysis of samples. The compound’s characteristic absorption can be used as an analytical marker .

Industrial Applications: Antioxidant Properties

The antioxidant properties of 5-Hydroxy-1-methoxyxanthone are leveraged in industrial applications, such as in the stabilization of materials against oxidative damage. This application is particularly relevant in the food and pharmaceutical industries to extend the shelf life of products .

properties

IUPAC Name

5-hydroxy-1-methoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c1-17-10-6-3-7-11-12(10)13(16)8-4-2-5-9(15)14(8)18-11/h2-7,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAMSSLNXVYMKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(O2)C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333064
Record name 5-Hydroxy-1-methoxyxanthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-1-methoxyxanthone

CAS RN

27770-13-4
Record name 5-Hydroxy-1-methoxyxanthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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